molecular formula C36H30O16 B1204580 Salvianolic acid B

Salvianolic acid B

Cat. No.: B1204580
M. Wt: 718.6 g/mol
InChI Key: SNKFFCBZYFGCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Salvianolic acid B can be synthesized through the condensation of three molecules of danshensu (3,4-dihydroxyphenyllactic acid) with one molecule of caffeic acid. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the correct formation of the compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction from Salvia miltiorrhiza roots. The process includes:

Chemical Reactions Analysis

Types of Reactions: Salvianolic acid B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that can have different biological activities .

Scientific Research Applications

Salvianolic acid B has a wide range of applications in scientific research:

Mechanism of Action

Salvianolic acid B exerts its effects through several mechanisms:

    Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.

    Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators.

    Cardiovascular Protection: It improves endothelial function, reduces platelet aggregation, and protects against myocardial ischemia-reperfusion injury.

    Neuroprotection: It protects neurons from oxidative damage and apoptosis.

Molecular Targets and Pathways:

    Nrf2 Pathway: Activates the Nrf2 pathway, leading to the expression of antioxidant enzymes.

    MAPK Pathway: Modulates the MAPK signaling pathway, affecting cell survival and inflammation.

    NF-κB Pathway: Inhibits the NF-κB pathway, reducing inflammation.

Comparison with Similar Compounds

Salvianolic acid B is unique among polyphenolic compounds due to its specific structure and potent biological activities. Similar compounds include:

Uniqueness: this compound stands out due to its higher potency in antioxidant and anti-inflammatory activities compared to these similar compounds. Its complex structure allows for multiple interactions with biological targets, enhancing its therapeutic potential .

Properties

IUPAC Name

2-[3-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKFFCBZYFGCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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